Clavicipitic acid
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Overview
Description
Clavicipitic acid is an ergot alkaloid. It derives from a hydride of a 1H-azepino[5,4,3-cd]indole.
Scientific Research Applications
Synthesis and Chemical Structure
- Total Synthesis Strategies : Clavicipitic acid, an ergot alkaloid from Claviceps, has a unique tricyclic azepinoindole skeleton that has fascinated chemists. Its total synthesis involves strategies using 4-substituted gramine or tryptophan derivatives (Ito, Tahara, & Shibata, 2016).
- Chemical Structure Analysis : Detailed structural analysis of clavicipitic acid from Claviceps fusiformis identified it as 3,4,5,6-tetrahydro-6-(2-methylprop-1-enyl)-1H-azepino[5.4,3-cd]indole-4-carboxylic acid, existing in two diastereoisomeric forms (King, Waight, Mantle, & Szczyrbak, 1978).
Synthetic Methods
- Biomimetic Synthesis : A three-step synthesis of optically active clavicipitic acid from 4-bromoindole was demonstrated, highlighting a biomimetic approach (Yokoyama et al., 1999).
- Efficient Synthesis Approaches : Various efficient methods have been developed for synthesizing clavicipitic acid, including a seven-step process (Xu, Li, Zhang, & Jia, 2009), and a synthesis using rhodium-catalyzed intramolecular imine reaction (Bartoccini, Casoli, Mari, & Piersanti, 2014).
Biochemical Synthesis and Conversion
- Cell-Free Conversion Studies : Research has explored the conversion of 4-Dimethylallyltryptophan to clavicipitic acid in cell-free extracts from Claviceps species, providing insight into its biosynthetic pathway (Bajwa, Kohler, Saini, Cheng, & Anderson, 1975).
- Biosynthetic Precursor Conversion : A study on the total synthesis from γ,γ-dimethylallyltryptophan, a biosynthetic precursor, highlighted a chemoselective C-H hydroxylation approach (Bartoccini, Venturi, Retini, Mari, & Piersanti, 2019).
Stereochemistry and Enantioselective Synthesis
- Stereochemistry Reinvestigation : The stereocontrolled synthesis of clavicipitic acid and aurantioclavine from a common azepinoindole intermediate, with a reevaluation of stereochemistry in previous literature, has been conducted (Xu, Hu, Liu, Zhang, & Jia, 2010).
- Enantioselective Synthesis Method : An enantioselective method has been reported for synthesizing (-)-cis-clavicipitic acid, highlighting the importance of stereoselectivity in its synthesis (Ku, Jeong, Jew, & Park, 2007).
properties
Molecular Formula |
C16H18N2O2 |
---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
9-(2-methylprop-1-enyl)-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C16H18N2O2/c1-9(2)6-13-11-4-3-5-12-15(11)10(8-17-12)7-14(18-13)16(19)20/h3-6,8,13-14,17-18H,7H2,1-2H3,(H,19,20) |
InChI Key |
VZMAHZAQMKNJIG-UHFFFAOYSA-N |
SMILES |
CC(=CC1C2=C3C(=CNC3=CC=C2)CC(N1)C(=O)O)C |
Canonical SMILES |
CC(=CC1C2=C3C(=CNC3=CC=C2)CC(N1)C(=O)O)C |
synonyms |
cis-clavicipitic acid clavicipitic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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